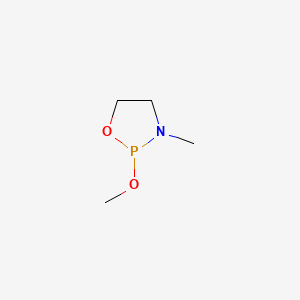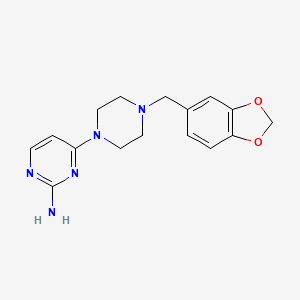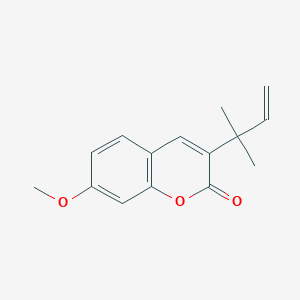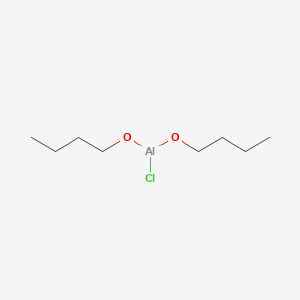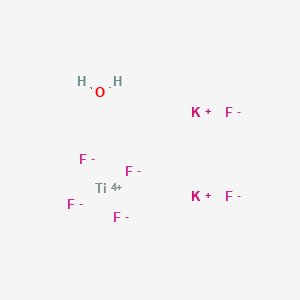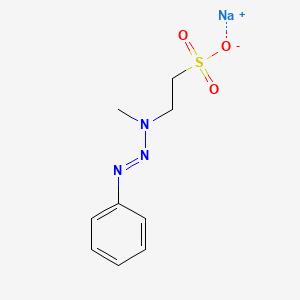
N-Phenylazo-N-methyltaurine sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylazo-N-methyltaurine sodium salt is a chemical compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various industrial applications, including dyes and pigments. The sodium salt form enhances its solubility in water, making it useful in aqueous applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylazo-N-methyltaurine sodium salt typically involves the diazotization of aniline followed by coupling with N-methyltaurine. The reaction conditions often include:
Diazotization: Aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-methyltaurine in an alkaline medium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylazo-N-methyltaurine sodium salt can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
N-Phenylazo-N-methyltaurine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vivid coloration.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the formulation of surfactants and detergents.
Mécanisme D'action
The mechanism of action of N-Phenylazo-N-methyltaurine sodium salt involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, which may influence various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in staining or as a surfactant.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyltaurine sodium salt: Similar in structure but lacks the azo group.
N-Phenylazo-N-methyltaurine: The non-sodium salt form, which has different solubility properties.
Uniqueness
N-Phenylazo-N-methyltaurine sodium salt is unique due to its combination of the azo group and the taurine derivative, which imparts both vivid coloration and high solubility in water. This makes it particularly useful in applications requiring both properties, such as in dyes and surfactants.
Propriétés
Numéro CAS |
22670-79-7 |
|---|---|
Formule moléculaire |
C9H12N3NaO3S |
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
sodium;2-[methyl(phenyldiazenyl)amino]ethanesulfonate |
InChI |
InChI=1S/C9H13N3O3S.Na/c1-12(7-8-16(13,14)15)11-10-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
WODVNVDQLZNANO-UHFFFAOYSA-M |
SMILES canonique |
CN(CCS(=O)(=O)[O-])N=NC1=CC=CC=C1.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


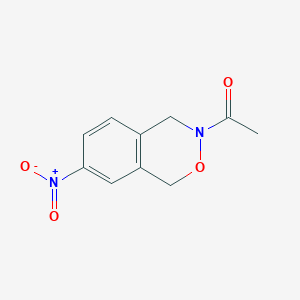
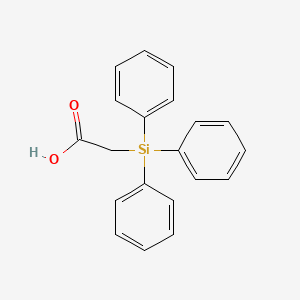
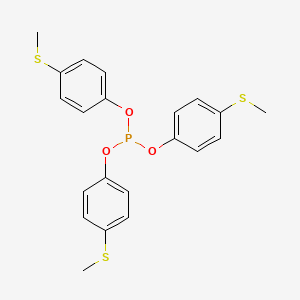
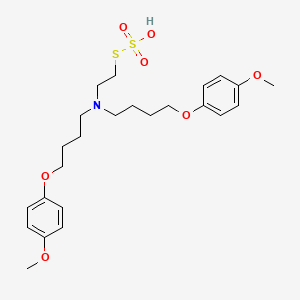
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)


![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
